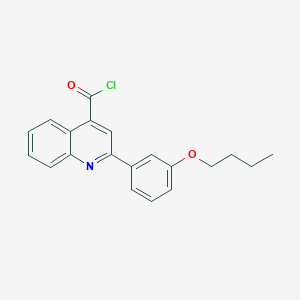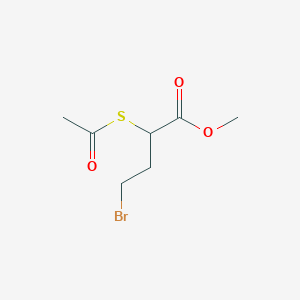
2-(4-Fluorophenyl)cyclopentan-1-ol
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular weight of 2-(4-Fluorophenyl)cyclopentan-1-ol is 180.22 g/mol . The InChI code is 1S/C11H11FO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10H,1-3H2 .Physical And Chemical Properties Analysis
The physical form of this compound is oil . The predicted boiling point is 276.0±40.0 °C, and the predicted density is 1.169±0.06 g/cm3 .Mécanisme D'action
2-(4-Fluorophenyl)cyclopentan-1-olopentanol has been found to have several different mechanisms of action. It has been shown to interact with various proteins and enzymes, including cytochrome P450, which is involved in the metabolism of drugs. It also binds to DNA, which can affect the expression of genes. In addition, 2-(4-Fluorophenyl)cyclopentan-1-olopentanol can inhibit the activity of certain enzymes, such as phosphatases, and can bind to receptor sites, which can alter the activity of certain hormones and neurotransmitters.
Biochemical and Physiological Effects
2-(4-Fluorophenyl)cyclopentan-1-olopentanol has been found to have several different biochemical and physiological effects. It has been shown to have anticonvulsant, anti-inflammatory, and antineoplastic activity. It has also been found to have an effect on the regulation of gene expression and metabolic pathways. In addition, 2-(4-Fluorophenyl)cyclopentan-1-olopentanol has been found to have an effect on the activity of certain hormones and neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(4-Fluorophenyl)cyclopentan-1-olopentanol in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available. In addition, it is easy to handle and can be used in a variety of different applications. However, there are some limitations to the use of 2-(4-Fluorophenyl)cyclopentan-1-olopentanol in laboratory experiments. It is a relatively toxic compound and should be handled with caution. In addition, it can be difficult to synthesize in large quantities and can be difficult to purify.
Orientations Futures
The use of 2-(4-Fluorophenyl)cyclopentan-1-olopentanol in scientific research has only recently been studied. Therefore, there are many potential future directions for research. These include the development of new synthetic methods for the production of 2-(4-Fluorophenyl)cyclopentan-1-olopentanol, the study of its mechanism of action, and the exploration of its potential applications in medicinal chemistry and biochemistry. In addition, further research is needed to understand its effects on gene expression and metabolic pathways. Finally, further research is needed to understand the potential toxicity of 2-(4-Fluorophenyl)cyclopentan-1-olopentanol and to develop safe and effective ways to use it in laboratory experiments.
Applications De Recherche Scientifique
2-(4-Fluorophenyl)cyclopentan-1-olopentanol has been widely used in scientific research due to its unique properties and structure. It is used as a building block in the synthesis of various pharmaceuticals, including anticonvulsants, anti-inflammatory agents, and antineoplastic agents. It is also used as a substrate for enzymatic reactions and as a reagent in organic synthesis. In addition, 2-(4-Fluorophenyl)cyclopentan-1-olopentanol has been used in the study of biochemical and physiological processes, such as the regulation of gene expression, metabolic pathways, and drug metabolism.
Propriétés
IUPAC Name |
2-(4-fluorophenyl)cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10-11,13H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSQYAFIFDWGKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1463822.png)
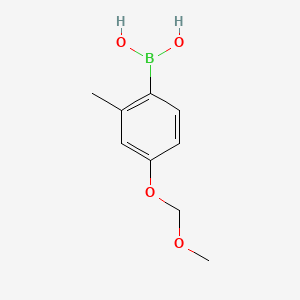
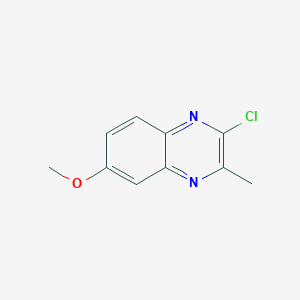
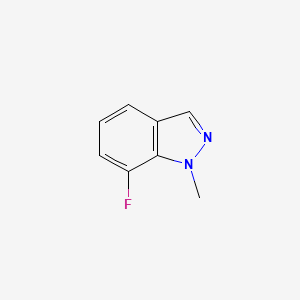
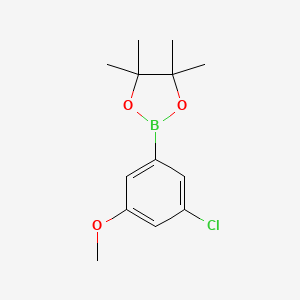
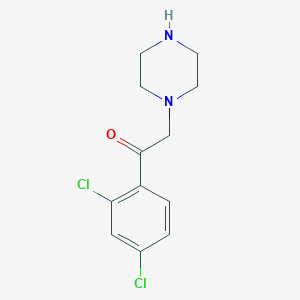

![diethyl 2-((1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)malonate](/img/structure/B1463833.png)
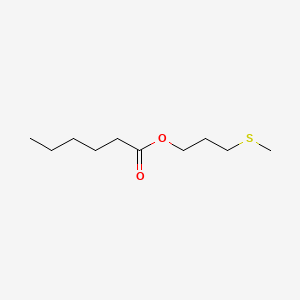
![1-[(4-Nitrobenzoyl)amino]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1463835.png)
